molecular formula C13H15NO3 B2818815 Benzyl 3-acetylazetidine-1-carboxylate CAS No. 2007909-65-9

Benzyl 3-acetylazetidine-1-carboxylate

Cat. No.: B2818815
CAS No.: 2007909-65-9
M. Wt: 233.267
InChI Key: YWVHBZFRXVZHRK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-acetylazetidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl azetidine-1-carboxylate with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to 50°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-acetylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 3-acetylazetidine-1-carboxylic acid, while reduction could produce benzyl 3-hydroxyazetidine-1-carboxylate.

Scientific Research Applications

Benzyl 3-acetylazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 3-acetylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-acetylazetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in synthesis and drug development.

Properties

IUPAC Name

benzyl 3-acetylazetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHBZFRXVZHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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